Ethyl 2-((4-aminocyclohexyl)oxy)acetate
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Overview
Description
Ethyl 2-((4-aminocyclohexyl)oxy)acetate is an organic compound with the molecular formula C10H19NO3. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps:
Wittig Reaction: The 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide to generate 2-(4-carbonyl cyclohexenyl) ethyl acetate.
Condensation Reaction: This intermediate undergoes a condensation reaction to form the desired product.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic steps but optimized for large-scale production. The reaction conditions are kept mild to ensure high yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-((4-aminocyclohexyl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to dopamine receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including dopamine receptor ligands.
Industry: The compound is used in the production of various chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-aminocyclohexyl)oxy)acetate involves its interaction with molecular targets such as dopamine receptors. The compound can modulate the activity of these receptors, influencing intracellular cyclic adenosine monophosphate levels. This modulation can affect various neurological processes, including movement, cognition, and memory .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: A dopamine receptor ligand with a similar cyclohexyl structure.
2-(4-Aminocyclohexyl)acetic acid: Another compound with a similar amino and cyclohexyl group.
Uniqueness
Ethyl 2-((4-aminocyclohexyl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)oxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3 |
InChI Key |
IBJZUKXDTXCXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1CCC(CC1)N |
Origin of Product |
United States |
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